5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid
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Overview
Description
This compound is a pyrazine derivative . It has a unique structure that makes it an attractive candidate for various applications. The molecular formula is CHNO with an average mass of 328.404 Da and a monoisotopic mass of 328.199829 Da .
Synthesis Analysis
5-Methylpyrazine-2-carboxylic acid is an intermediate of the lipid-lowering drug amoximus. It can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine .Molecular Structure Analysis
The molecular structure of this compound is complex, with one defined stereocentre . More detailed structural information may be available from specialized databases or scientific literature.Chemical Reactions Analysis
Simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-methyl-2-pyrazine carboxylic acid (MPCA) have been studied . The mechanism of pertraction of MPCA through layered bulk liquid membranes has also been investigated .Physical and Chemical Properties Analysis
The compound has a molecular weight of 328.404 Da . Further physical and chemical properties such as melting point, boiling point, solubility, and stability may be available from specialized chemical databases or scientific literature.Properties
IUPAC Name |
5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14(4)8-6-12-7(5-13-8)9(15)16/h5-6H,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCJMKBTUOIHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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